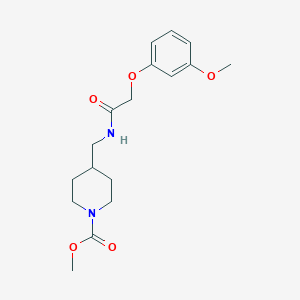![molecular formula C27H23N5O2 B2572605 2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919866-64-1](/img/structure/B2572605.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It is related to a class of compounds known as thrombopoietin (TPO) mimetics . TPO mimetics are substances that mimic the action of thrombopoietin, a hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow .
Synthesis Analysis
The synthesis of this compound is not straightforward. It involves dissolving the free acid, 3’-[(2Z)-hydrazino]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, in an appropriate organic solvent, preferably tetrahydrofuran (THF) or ethanol/IMS (Industrial Methylated Spirit), filtering the resultant mixture to remove contaminants, then adding this solution to a solution of two or more equivalents of ethanolamine in an organic solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a biphenyl group, a pyrazolo[3,4-d]pyrimidin-5(4H)-one group, and a dimethylphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and likely involve multiple steps . The exact reactions would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Radioligand Synthesis for PET Imaging
Radiosynthesis of selective radioligands, such as DPA-714, within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with positron emission tomography (PET) has been reported. These compounds, designed with a fluorine atom, allow for labeling with fluorine-18 and in vivo imaging. Such imaging is crucial for studying various neurodegenerative disorders and inflammation by targeting the translocator protein (TSPO) in the brain, providing insights into the molecular underpinnings of these conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
Research into the antimicrobial activity of new heterocycles incorporating the antipyrine moiety has been explored. Compounds synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, highlighting the compound's potential in addressing antibiotic resistance and infection control (Bondock, Rabie, Etman, & Fadda, 2008).
Neuroinflammation and TSPO Ligands
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the discussed compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These studies are significant for developing diagnostic and therapeutic tools for neuroinflammation, as TSPO is recognized as an early biomarker for such processes. The research includes the synthesis, in vitro biological evaluation, and in vivo PET imaging of these compounds, providing valuable information for neurological disease research (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).
Synthesis of Isoxazolines and Isoxazoles
The compound also serves as a precursor in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition. This research contributes to the field of organic chemistry, offering new pathways for synthesizing complex molecules with potential biological and pharmacological applications. Such compounds can be further explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c1-18-8-13-23(14-19(18)2)32-26-24(16-29-32)27(34)31(17-28-26)30-25(33)15-20-9-11-22(12-10-20)21-6-4-3-5-7-21/h3-14,16-17H,15H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQAOYWRYBAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)
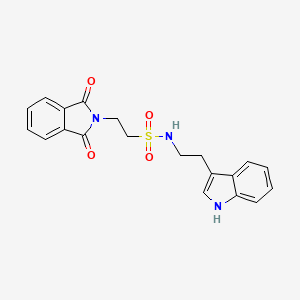

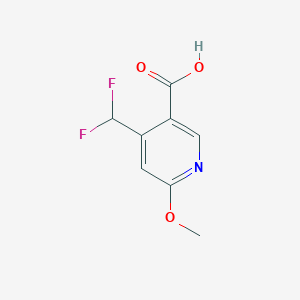

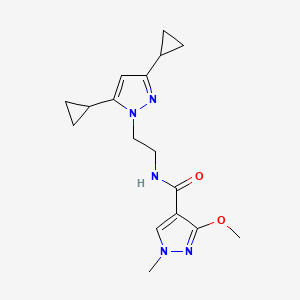
![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)

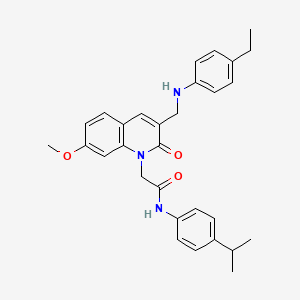
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)
